molecular formula C18H19NOS B1325588 4-(Thiomorpholinomethyl)benzophenone CAS No. 898782-19-9

4-(Thiomorpholinomethyl)benzophenone

Cat. No. B1325588
M. Wt: 297.4 g/mol
InChI Key: OFPFLDHDNIVVNG-UHFFFAOYSA-N
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Description

4-(Thiomorpholinomethyl)benzophenone is a chemical compound with the IUPAC name phenyl [4- (4-thiomorpholinylmethyl)phenyl]methanone . It has a molecular weight of 297.42 .


Molecular Structure Analysis

The molecular structure of 4-(Thiomorpholinomethyl)benzophenone consists of a benzophenone core with a thiomorpholine group attached to the 4-position of one of the phenyl rings . The InChI code for this compound is 1S/C18H19NOS/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 .

Scientific Research Applications

Antineoplastic Activity

4-(Thiomorpholinomethyl)benzophenone derivatives, specifically 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide, have been synthesized and evaluated for antineoplastic activity. These compounds demonstrated significant anti-proliferative activity against various types of neoplastic cells, including DLA, EAC, MCF-7, and A549 cells. Notably, certain structural modifications, like the addition of a methyl group on the benzophenone B ring, were essential for this antiproliferative activity. Moreover, some compounds showed prolonged activity with cell cycle arrest on G2/M phase and induced apoptosis through caspase-activated DNase (Al‐Ghorbani et al., 2017).

Cytotoxic and Antitumor Activity

Benzophenone derivatives, including those with morpholino and thiomorpholino structures, have shown potent cytotoxic activity against various cancer cells such as P388 murine leukemia and PC-6 human lung carcinoma. When administered intraperitoneally, these compounds significantly inhibited malignant ascites caused by P388 cells in mice, indicating their potential as antitumor agents (Kumazawa et al., 1997).

Photochemical Properties and Applications

Benzophenone photophores, including 4-(Thiomorpholinomethyl)benzophenone, have unique photochemical properties such as the formation of a biradicaloid triplet state upon excitation, enabling hydrogen atom abstraction from C-H bonds. These properties are exploited in various applications including binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. Benzophenone photochemistry offers practical advantages like low reactivity toward water and stability in ambient light (Dormán et al., 2016).

Environmental and Health Impact

Studies on benzophenone derivatives, including 4-(Thiomorpholinomethyl)benzophenone, have raised concerns about their potential endocrine-disrupting effects. Research involving zebrafish and human subjects has indicated that these compounds can interfere with hormonal pathways and steroidogenesis, suggesting the need for further risk assessment (Zucchi et al., 2011).

properties

IUPAC Name

phenyl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPFLDHDNIVVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642896
Record name Phenyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiomorpholinomethyl)benzophenone

CAS RN

898782-19-9
Record name Methanone, phenyl[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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